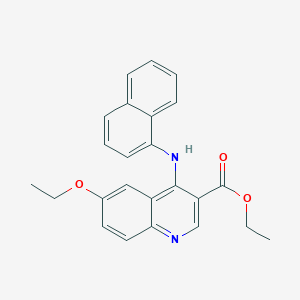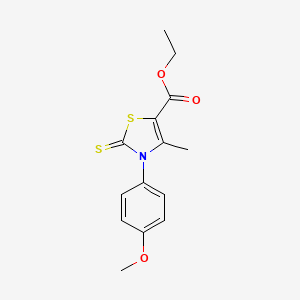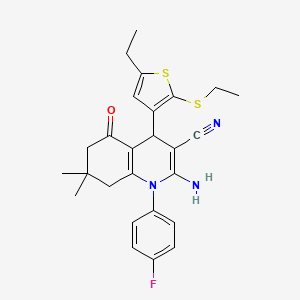
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-4-(1-naftilamino)quinolina-3-carboxilato de etilo es un compuesto orgánico complejo con un sistema de anillos fusionados de quinolina y naftaleno. Analicemos su estructura:
Anillo de Quinolina: El núcleo de quinolina consiste en un sistema de anillo aromático bicíclico que contiene un anillo de piridina fusionado a un anillo de benceno.
Anillo de Naftaleno: La porción de naftaleno es un hidrocarburo aromático policíclico compuesto por dos anillos de benceno fusionados.
Métodos De Preparación
Rutas Sintéticas: Una ruta sintética implica la condensación de 6-aminoquinolina con 3-etoxi-2-oxo-2H-cromeno-4-carboxilato de etilo, seguida de ciclización para formar el sistema de anillo de quinolina . Las condiciones de reacción detalladas y los mecanismos requerirían una investigación adicional.
Producción Industrial: Desafortunadamente, los métodos específicos de producción industrial para este compuesto no están fácilmente disponibles en la literatura. La investigación en esta área puede arrojar más información.
Análisis De Reacciones Químicas
Reactividad: El 6-Etoxi-4-(1-naftilamino)quinolina-3-carboxilato de etilo probablemente sufre diversas reacciones químicas debido a sus grupos funcionales. Estas reacciones pueden incluir:
Oxidación: Los procesos oxidativos podrían modificar el grupo etoxi o el anillo de quinolina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo u otras unidades funcionales.
Sustitución: Los sustituyentes en el anillo de quinolina o naftaleno pueden ser reemplazados por nucleófilos.
Ciclización: La ciclización intramolecular podría conducir a diversos productos.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas dependerían de la transformación deseada. Los reactivos comunes incluyen oxidantes (por ejemplo, KMnO₄), agentes reductores (por ejemplo, NaBH₄) y ácidos de Lewis (por ejemplo, AlCl₃). Las condiciones de reacción varían según el tipo de reacción.
Aplicaciones Científicas De Investigación
Compuestos Biológicamente Activos: Los derivados del indol, como este compuesto, han ganado atención por sus actividades biológicas
Propiedades Anticancerígenas: Investigación sobre sus efectos en las células cancerosas.
Actividad Antimicrobiana: Evaluación contra microbios.
Potencial Terapéutico: Exploración de su papel en el tratamiento de trastornos.
Mecanismo De Acción
El mecanismo exacto por el cual el 6-Etoxi-4-(1-naftilamino)quinolina-3-carboxilato de etilo ejerce sus efectos sigue siendo un área de investigación activa. Es probable que interactúe con objetivos moleculares o vías específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Si bien las comparaciones directas son escasas, podemos destacar su singularidad contrastándola con derivados relacionados de quinolina o naftaleno. Estudios adicionales pueden revelar compuestos adicionales con estructuras similares.
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-17-12-13-21-19(14-17)23(20(15-25-21)24(27)29-4-2)26-22-11-7-9-16-8-5-6-10-18(16)22/h5-15H,3-4H2,1-2H3,(H,25,26) |
Clave InChI |
SJSRTHULBJTROI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11639942.png)

![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)
![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

